

# Brilaroxazine's Efficacy on Negative Symptoms: A Comparative Analysis Against Standard Care

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

The management of negative symptoms in schizophrenia remains a significant therapeutic challenge. While existing antipsychotics have shown efficacy in mitigating positive symptoms, their impact on negative symptoms is often limited. This guide provides a comparative analysis of the novel investigational drug, **Brilaroxazine**, against standard care treatments, focusing on their efficacy in addressing negative symptoms. This comparison is supported by available clinical trial data and detailed experimental methodologies.

## **Quantitative Efficacy on Negative Symptoms**

The following tables summarize the quantitative data from clinical trials evaluating the efficacy of **Brilaroxazine**, Cariprazine, and Amisulpride on the negative symptoms of schizophrenia.

Table 1: **Brilaroxazine** Clinical Trial Data (RECOVER Study)



| Efficacy Measure                                                | Brilaroxazine (50<br>mg)         | Placebo | Study Duration |
|-----------------------------------------------------------------|----------------------------------|---------|----------------|
| PANSS Negative<br>Subscale                                      |                                  |         |                |
| Mean Change from<br>Baseline                                    | -2.0 (p=0.003 vs.<br>placebo)[1] | -       | 4 Weeks        |
| PANSS Marder<br>Negative Factor                                 |                                  |         |                |
| Mean Change from Baseline                                       | -2.1 (p=0.002 vs. placebo)[1]    | -       | 4 Weeks        |
| Long-term Efficacy<br>(Open-Label<br>Extension)                 |                                  |         |                |
| PANSS Negative Symptom Change from Baseline (Rollover patients) | Up to -10.5 points[1]            | N/A     | 52 Weeks       |
| PANSS Negative Symptom Change from Baseline (All patients)      | -4.5 points (p ≤ .0001) [2]      | N/A     | 52 Weeks       |

Note: Specific baseline PANSS Negative Subscale scores for the RECOVER trial were not publicly available in the reviewed documents.

Table 2: Cariprazine Clinical Trial Data



| Efficacy Measure                                                | Cariprazine                                                                            | Comparator<br>(Risperidone) | Study Duration |
|-----------------------------------------------------------------|----------------------------------------------------------------------------------------|-----------------------------|----------------|
| PANSS Factor Score<br>for Negative<br>Symptoms (PANSS-<br>FSNS) |                                                                                        |                             |                |
| Mean Change from<br>Baseline                                    | Statistically significant improvement vs. Risperidone (LSMD -1.46, p = 0.0022)[3]      | -                           | 26 Weeks       |
| PANSS-FSNS in Early<br>Psychosis                                |                                                                                        |                             |                |
| Mean Baseline Score                                             | 26.3                                                                                   | N/A                         | 6 Months       |
| Mean Change from Baseline                                       | -15.7 (from 26.3 to 10.6)                                                              | N/A                         | 6 Months       |
| Post-hoc analysis of pooled data (acute schizophrenia)          |                                                                                        |                             |                |
| PANSS-FSNS<br>Change from Baseline<br>vs. Placebo               | Significant improvement for Cariprazine (1.5-3 mg/d, P = .0179; 4.5-6 mg/d, P = .0002) | -                           | 6 Weeks        |

Table 3: Amisulpride Clinical Trial Data



| Efficacy Measure                                       | Amisulpride                                                                                         | Placebo                                                      | Study Duration      |
|--------------------------------------------------------|-----------------------------------------------------------------------------------------------------|--------------------------------------------------------------|---------------------|
| Scale for the Assessment of Negative Symptoms (SANS)   |                                                                                                     |                                                              |                     |
| Mean Baseline Total<br>Score (Range across<br>studies) | 74 to 98                                                                                            | -                                                            | 6 weeks to 6 months |
| Mean Change from<br>Baseline (Range<br>across studies) | -24 to -40 points                                                                                   | Statistically significant difference in favor of Amisulpride | 6 weeks to 6 months |
| SANS Total Score<br>(Open-label study)                 |                                                                                                     |                                                              |                     |
| Mean Baseline Score                                    | 83.89 (±12.67)                                                                                      | N/A                                                          | 60 Days             |
| Mean Change from Baseline                              | -62.89 (from 83.89 to 21.00)                                                                        | N/A                                                          | 60 Days             |
| Analysis of 3 Clinical<br>Trials                       |                                                                                                     |                                                              |                     |
| Patient Population                                     | Patients with predominant negative symptoms (n=485)                                                 | -                                                            | Up to 60 days       |
| Responder Groups<br>Identified                         | Rapid-responders<br>(10.9%), Gradual-<br>moderate responders<br>(27.8%), Non-<br>responders (61.2%) | -                                                            | Up to 60 days       |

## **Experimental Protocols**

A comprehensive understanding of the clinical trial methodologies is crucial for interpreting the efficacy data.



## **Brilaroxazine: RECOVER Trial Protocol**

- Study Design: A 4-week, randomized, double-blind, placebo-controlled, multicenter Phase 3 trial (RECOVER) followed by a 52-week open-label extension.
- Participant Population: 411 patients aged 18-65 with a DSM-5 diagnosis of schizophrenia experiencing an acute exacerbation.
- Inclusion Criteria:
  - PANSS Total Score between 80 and 120 at baseline.
  - Clinical Global Impression-Severity (CGI-S) score of ≥4.
- Exclusion Criteria: Standard exclusions for antipsychotic trials, including specific medical conditions and concomitant medications.
- Intervention: Brilaroxazine administered orally at fixed doses of 15 mg or 50 mg once daily, or placebo.
- Primary Efficacy Endpoint: Change from baseline in PANSS total score at week 4.
- Secondary Efficacy Endpoints for Negative Symptoms:
  - Change from baseline in PANSS Negative Subscale score.
  - Change from baseline in PANSS Marder Negative Factor score.
- Assessment Methodology: The PANSS is a semi-structured interview administered by trained raters. The reference period for most items is the past week. Rater training and calibration are essential to ensure reliability.

## Standard Care: General Clinical Trial Protocols for Negative Symptoms

 Study Design: Typically randomized, double-blind, placebo-controlled or active-comparator trials. Study durations can range from 6 weeks to 6 months or longer to assess persistent effects.



 Participant Population: Patients with a diagnosis of schizophrenia with predominant and persistent negative symptoms.

#### Inclusion Criteria:

- Often require a minimum score on a negative symptom scale (e.g., PANSS-FSNS ≥ 24) and a maximum score on a positive symptom scale (e.g., PANSS-FSPS ≤ 19) to ensure negative symptoms are the primary domain of psychopathology.
- Symptom stability for a defined period (e.g., 6 months) prior to enrollment is a common requirement.

#### Exclusion Criteria:

 Prominent positive symptoms, significant depressive symptoms, or extrapyramidal symptoms that could confound the assessment of negative symptoms.

#### • Efficacy Endpoints:

- PANSS Factor Score for Negative Symptoms (PANSS-FSNS): A validated measure derived from the PANSS.
- Scale for the Assessment of Negative Symptoms (SANS): A comprehensive rating scale specifically designed to assess negative symptoms.
- Assessment Methodology: Similar to the Brilaroxazine trials, the PANSS and SANS are administered by trained clinicians. Given the subjective nature of some negative symptoms, ensuring inter-rater reliability through rigorous training and monitoring is critical.

# Signaling Pathways and Experimental Workflows Brilaroxazine's Proposed Mechanism of Action

**Brilaroxazine** is a serotonin-dopamine signaling modulator with a unique receptor binding profile. It acts as a partial agonist at dopamine D2, D3, and D4 receptors, and serotonin 5-HT1A and 5-HT2A receptors. It also functions as an antagonist at serotonin 5-HT2B and 5-HT7 receptors. This multifaceted mechanism is thought to contribute to its broad-spectrum efficacy, including its effects on negative symptoms.



Binds D2 Receptor Dopamine Partial Agonist D3 Receptor Binds Partial Agonist D4 Receptor Partial Agonist Antagonist Brilaroxazine Partial Agonist 5-HT2B Receptor Binds Antagonist 5-HT1A Receptor Binds 5-HT7 Receptor Partial Agonist Serotonin Binds 5-HT2A Receptor Binds

Binds

Click to download full resolution via product page

Brilaroxazine's multimodal action on dopamine and serotonin receptors.



## Typical Clinical Trial Workflow for Negative Symptom Assessment

The following diagram illustrates a generalized workflow for a clinical trial investigating the efficacy of a new drug on the negative symptoms of schizophrenia.



Click to download full resolution via product page



Generalized workflow for a negative symptom clinical trial.

In conclusion, **Brilaroxazine** demonstrates a statistically significant effect on negative symptoms in patients with acute schizophrenia, with sustained improvement observed in a long-term open-label extension. Direct comparison with standard care is challenging due to variations in trial design, patient populations, and primary endpoints. However, the available data suggest that **Brilaroxazine** holds promise as a treatment for the challenging domain of negative symptoms in schizophrenia. Further head-to-head comparative trials will be essential to definitively establish its position relative to existing therapies like Cariprazine and Amisulpride.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. revivapharma.com [revivapharma.com]
- 2. hcplive.com [hcplive.com]
- 3. The efficacy of cariprazine in negative symptoms of schizophrenia: Post hoc analyses of PANSS individual items and PANSS-derived factors | European Psychiatry | Cambridge Core [cambridge.org]
- To cite this document: BenchChem. [Brilaroxazine's Efficacy on Negative Symptoms: A Comparative Analysis Against Standard Care]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b606366#brilaroxazine-s-efficacy-on-negative-symptoms-compared-to-standard-care]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.



**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com